8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, and a quinolin-8-yloxy-piperidin-1-yl moiety, which contributes to its diverse chemical reactivity and biological activity.
Scientific Research Applications
8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and the subsequent attachment of the quinolin-8-yloxy-piperidin-1-yl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 8-iodoquinolin-4(1H)-one is coupled with a benzo[c][1,2,5]thiadiazole bispinacol boronic ester in the presence of a palladium catalyst . This reaction is rapid, often completed within 5 minutes, and yields a stable product that can be isolated by filtration .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, facilitating charge transfer processes. The quinolin-8-yloxy-piperidin-1-yl group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Quinoline derivatives: Compounds with a quinoline core exhibit similar biological activities but may differ in their overall reactivity and stability.
Uniqueness
8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to its combination of the benzo[c][1,2,5]thiadiazole and quinolin-8-yloxy-piperidin-1-yl moieties, which confer distinct electronic and steric properties. This unique structure enhances its potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-21(15-6-7-17-18(13-15)24-28-23-17)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-22-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRLWIXCGBBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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